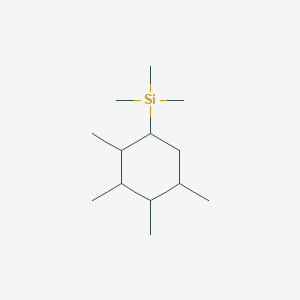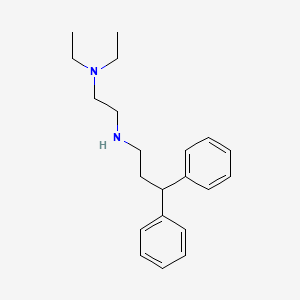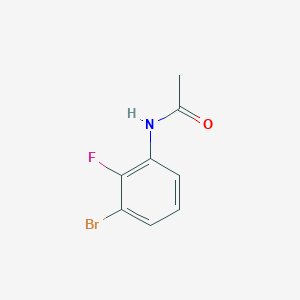![molecular formula C16H25NOSi B14381652 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 89813-14-9](/img/structure/B14381652.png)
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound with a complex structure that includes a silyl ether and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Alkyne: The starting material, 4-bromo-2-butyne, undergoes a nucleophilic substitution reaction with N,N-diethylamine to form N,N-diethylbut-2-yn-1-amine.
Silylation: The resulting N,N-diethylbut-2-yn-1-amine is then treated with dimethylphenylsilyl chloride in the presence of a base such as triethylamine to form the silyl ether, this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silyl ethers.
Aplicaciones Científicas De Investigación
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: shares similarities with other silyl ethers and alkynes, such as:
Uniqueness
Unique Structure:
Versatility: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
89813-14-9 |
|---|---|
Fórmula molecular |
C16H25NOSi |
Peso molecular |
275.46 g/mol |
Nombre IUPAC |
4-[dimethyl(phenyl)silyl]oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C16H25NOSi/c1-5-17(6-2)14-10-11-15-18-19(3,4)16-12-8-7-9-13-16/h7-9,12-13H,5-6,14-15H2,1-4H3 |
Clave InChI |
YYUXMSQLTJXSKP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCO[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


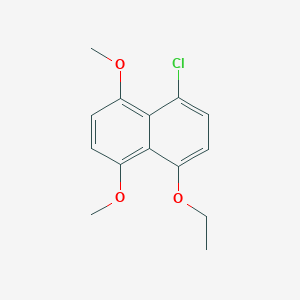
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
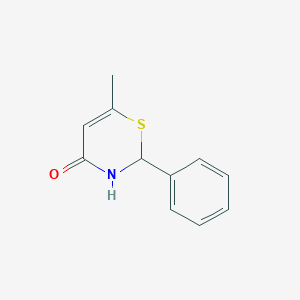
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
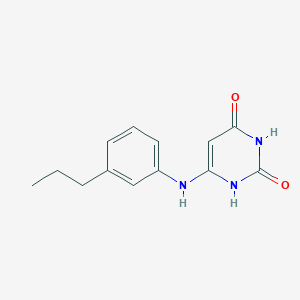
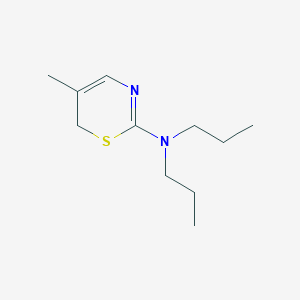
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
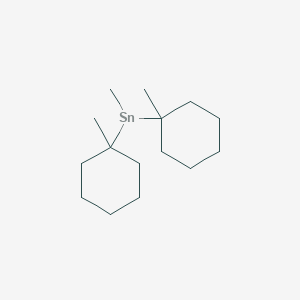
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
